molecular formula C5H9N5O B1525654 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide CAS No. 1338494-97-5

2-(3-amino-1H-pyrazol-1-yl)acetohydrazide

Cat. No. B1525654
CAS RN: 1338494-97-5
M. Wt: 155.16 g/mol
InChI Key: UIMAKHANQIESBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide is C5H9N5O, and it has a molecular weight of 155.16 g/mol . The InChI code is 1S/C5H9N5O/c6-4-1-2-8(7-4)3-5(9)10/h1-2H,3H2,(H2,6,7)(H,9,10) .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

This compound has been utilized as a precursor in the synthesis of a variety of biologically active derivatives. For instance, reactions with isothiocyanates, aromatic aldehydes, ketones, CS2, and formic acid have led to the creation of new thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. A notable synthesis resulted in a new 4-oxopteridine derivative, showcasing the versatility of this compound in generating pharmacologically relevant structures (Milczarska et al., 2012).

Antimicrobial and Antioxidant Applications

Research on derivatives of 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide has demonstrated significant antimicrobial and antioxidant activities. Specific derivatives have shown promising results against various human tumor cell lines, indicating their potential in cancer therapy. Additionally, these compounds have been evaluated for their free-radical scavenging capacity, with certain derivatives exhibiting notable antioxidant activities which could contribute to their therapeutic potential (Mohareb, El-Sayed, & Abdelaziz, 2012).

Development of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds using this compound has led to the discovery of new therapeutic molecules. These include the development of pyrazole derivatives that have been investigated for their antitumor activities, offering a pathway for the creation of new cancer treatments. The strategic modification of this compound facilitates the design of molecules with enhanced biological activities, highlighting its significance in medicinal chemistry research (Karrouchi et al., 2019).

Mechanism of Action

properties

IUPAC Name

2-(3-aminopyrazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c6-4-1-2-10(9-4)3-5(11)8-7/h1-2H,3,7H2,(H2,6,9)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMAKHANQIESBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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